Cas no 82132-68-1 (3-Bromo-5,6,7,8-tetrahydroquinoline)

3-Bromo-5,6,7,8-tetrahydroquinoline structure
82132-68-1 structure
Product Name:3-Bromo-5,6,7,8-tetrahydroquinoline
Numero CAS:82132-68-1
MF:C9H10BrN
MW:212.086401462555
MDL:MFCD11111668
CID:1030745
PubChem ID:53485154
Update Time:2024-10-27

3-Bromo-5,6,7,8-tetrahydroquinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Bromo-5,6,7,8-tetrahydroquinoline
    • 3-Bromo-5,6,7,8-tetrahydroquinoline (ACI)
    • AKOS015924456
    • AS-36636
    • SCHEMBL5120809
    • CS-0102098
    • 82132-68-1
    • SY260113
    • PB43504
    • DA-02602
    • DTXSID20704396
    • MFCD11111668
    • QUINOLINE, 3-BROMO-5,6,7,8-TETRAHYDRO-
    • MDL: MFCD11111668
    • Inchi: 1S/C9H10BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2
    • Chiave InChI: FKERWWYCYWMBHC-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C2CCCCC2=NC=1

Proprietà calcolate

  • Massa esatta: 211
  • Massa monoisotopica: 211
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 138
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12.9A^2
  • XLogP3: 2.8

3-Bromo-5,6,7,8-tetrahydroquinoline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A189006116-250mg
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
250mg
$213.84 2023-09-01
Alichem
A189006116-1g
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
1g
$583.20 2023-09-01
Alichem
A189006116-5g
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
5g
$1161.78 2023-09-01
TRC
B614620-10mg
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1
10mg
$ 50.00 2022-06-07
TRC
B614620-50mg
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1
50mg
$ 95.00 2022-06-07
TRC
B614620-100mg
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1
100mg
$ 135.00 2022-06-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12974-5g
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
5g
$735 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM773-1g
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95+%
1g
2525.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM773-250mg
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95+%
250mg
1278CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM773-100mg
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95+%
100mg
758CNY 2021-05-08

3-Bromo-5,6,7,8-tetrahydroquinoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  4 h, 75 °C
Riferimento
Competent Route to Unsymmetric Dimer Architectures: Total Syntheses of (-)-Lycodine and (-)-Complanadines A and B, and Evaluation of Their Neurite Outgrowth Activities
Zhao, Le; et al, Chemistry - A European Journal, 2017, 23(4), 802-812

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
Riferimento
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  11 h, 75 °C
2.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  4 h, 75 °C
Riferimento
Competent Route to Unsymmetric Dimer Architectures: Total Syntheses of (-)-Lycodine and (-)-Complanadines A and B, and Evaluation of Their Neurite Outgrowth Activities
Zhao, Le; et al, Chemistry - A European Journal, 2017, 23(4), 802-812

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydroxylamine-O-sulfonic acid Solvents: Water ;  30 min, < 60 °C
1.2 Reagents: Sodium periodate Solvents: Water ;  12 h, 0 °C; 0 °C → rt
2.1 Solvents: Chloroform ;  5 min, 0 °C; 30 min, 0 °C → 45 °C
Riferimento
Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope
Anderson, Erin D.; et al, Journal of the American Chemical Society, 2011, 133(31), 12285-12292

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  11 h, 75 °C
1.2 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  4 h, 75 °C
Riferimento
Competent Route to Unsymmetric Dimer Architectures: Total Syntheses of (-)-Lycodine and (-)-Complanadines A and B, and Evaluation of Their Neurite Outgrowth Activities
Zhao, Le; et al, Chemistry - A European Journal, 2017, 23(4), 802-812

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  11 h, 75 °C
1.2 Reagents: Copper bromide (CuBr2) Solvents: Methanol ;  4 h, 75 °C; 75 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  rt
Riferimento
Total Syntheses of Complanadines A and B
Zhao, Le; et al, Angewandte Chemie, 2013, 52(6), 1722-1725

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Titanium Catalysts: Tetrachlorobis(tetrahydrofuran)titanium Solvents: 1,4-Dioxane ;  2 h, rt
1.2 Solvents: 1,4-Dioxane ;  12 h, 100 °C; 10 min, 100 °C → rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  5 min, rt
Riferimento
Substituted pyridines from isoxazoles: scope and mechanism
Lee, Seokjoo; et al, Organic & Biomolecular Chemistry, 2022, 20(33), 6630-6636

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Chloroform ;  5 min, 0 °C; 30 min, 0 °C → 45 °C
Riferimento
Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope
Anderson, Erin D.; et al, Journal of the American Chemical Society, 2011, 133(31), 12285-12292

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; 2 h
Riferimento
Halogenation of the 3-position of pyridines through Zincke imine intermediates
Boyle, Benjamin T. ; et al, Science (Washington, 2022, 378(6621), 773-779

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Ethyl acetate ;  5 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Collidine Solvents: Ethyl acetate ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 30 min, rt
2.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; 2 h
Riferimento
Halogenation of the 3-position of pyridines through Zincke imine intermediates
Boyle, Benjamin T. ; et al, Science (Washington, 2022, 378(6621), 773-779

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Ethyl acetate ;  5 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Collidine Solvents: Ethyl acetate ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
2.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
Riferimento
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

3-Bromo-5,6,7,8-tetrahydroquinoline Raw materials

3-Bromo-5,6,7,8-tetrahydroquinoline Preparation Products

3-Bromo-5,6,7,8-tetrahydroquinoline Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82132-68-1)3-Bromo-5,6,7,8-tetrahydroquinoline
Numero d'ordine:A854053
Stato delle scorte:in Stock
Quantità:5g/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:48
Prezzo ($):542.0/155.0
Email:sales@amadischem.com

3-Bromo-5,6,7,8-tetrahydroquinoline Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82132-68-1)3-Bromo-5,6,7,8-tetrahydroquinoline
A854053
Purezza:99%/99%
Quantità:5g/1g
Prezzo ($):542.0/155.0
Email